Unmatched D1 Receptor Affinity and Selectivity Versus Classical Antagonist SCH 23390
Odapipam demonstrates a substantially higher binding affinity for the dopamine D1 receptor compared to the classical D1 antagonist SCH 23390. Odapipam exhibits a Ki of 0.17 nM [1] versus SCH 23390's Ki of 0.2 nM for the D1 receptor . More critically, Odapipam's >5,000-fold selectivity window for D1 over D2 (Ki D2 = 942 nM) [1] provides a functional advantage over SCH 23390, which carries significant nanomolar cross-reactivity with 5-HT2A and 5-HT2C serotonin receptors [2].
| Evidence Dimension | Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | Ki = 0.17 nM (D1); Ki = 942 nM (D2); >5,000-fold D1/D2 selectivity |
| Comparator Or Baseline | SCH 23390: Ki = 0.2 nM (D1); Ki = 0.3 nM (D5); significant 5-HT2 affinity |
| Quantified Difference | Comparable D1 affinity; Odapipam lacks 5-HT2 off-target binding reported for SCH 23390 |
| Conditions | Radioligand displacement assays using [3H]SCH 23390 |
Why This Matters
Odapipam's superior selectivity profile eliminates serotonin receptor interference, enabling more interpretable results in behavioral pharmacology and brain imaging studies where 5-HT2 receptor activation confounds D1-specific effects.
- [1] Odapipam. Wikipedia. 2024. View Source
- [2] Bischoff S, Heinrich M, Sonntag JM, Krauss J. The D-1 dopamine receptor antagonist SCH 23390 also interacts potently with brain serotonin (5-HT2) receptors. Eur J Pharmacol. 1986;129(3):367-370. View Source
